![molecular formula C12H18FNO4S B2691206 3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide CAS No. 1915478-94-2](/img/structure/B2691206.png)
3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
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Description
3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Reactions at the Benzylic Position
The compound could be involved in reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Synthesis of Aryl Fluorinated Building Blocks
The compound could be used to synthesize aryl fluorinated building blocks. These building blocks are often used in the synthesis of more complex molecules .
Synthesis of Specific Organic Compounds
The compound could be used to synthesize specific organic compounds such as 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one .
Use in Boronic Acid Derivatives
The compound could potentially be used in the synthesis of boronic acid derivatives. These derivatives are often used in various chemical reactions, including Suzuki–Miyaura coupling .
Potential Use in Pharmaceutical Research
Given its unique structure, the compound could potentially be used in pharmaceutical research. However, more specific applications would require further investigation.
properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S/c1-12(15,6-7-18-2)9-14-19(16,17)11-5-3-4-10(13)8-11/h3-5,8,14-15H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZGTVBFAFALMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol |
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